molecular formula C27H23FO7 B11576423 ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-fluorobenzyl)oxy]-4-oxo-4H-chromene-2-carboxylate

ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-fluorobenzyl)oxy]-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B11576423
M. Wt: 478.5 g/mol
InChI Key: VQWQUGCZWAVKEH-UHFFFAOYSA-N
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Description

ETHYL 3-(3,4-DIMETHOXYPHENYL)-7-[(4-FLUOROPHENYL)METHOXY]-4-OXO-4H-CHROMENE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(3,4-DIMETHOXYPHENYL)-7-[(4-FLUOROPHENYL)METHOXY]-4-OXO-4H-CHROMENE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chromene Core: This step involves the cyclization of a suitable precursor to form the chromene ring. Common reagents used in this step include acids or bases to catalyze the cyclization reaction.

    Introduction of the Methoxy and Fluorophenyl Groups: This step involves the substitution reactions to introduce the methoxy and fluorophenyl groups onto the chromene core. Reagents such as methanol and fluorobenzene are commonly used.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(3,4-DIMETHOXYPHENYL)-7-[(4-FLUOROPHENYL)METHOXY]-4-OXO-4H-CHROMENE-2-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The methoxy and fluorophenyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

ETHYL 3-(3,4-DIMETHOXYPHENYL)-7-[(4-FLUOROPHENYL)METHOXY]-4-OXO-4H-CHROMENE-2-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may have applications in drug discovery and development.

    Medicine: The compound is explored for its potential therapeutic effects. It may have applications in the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: In industrial applications, the compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ETHYL 3-(3,4-DIMETHOXYPHENYL)-7-[(4-FLUOROPHENYL)METHOXY]-4-OXO-4H-CHROMENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes.

    Modulating Receptor Activity: The compound may interact with cell surface receptors, altering signal transduction pathways.

    Interacting with DNA/RNA: The compound can bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

ETHYL 3-(3,4-DIMETHOXYPHENYL)-7-[(4-FLUOROPHENYL)METHOXY]-4-OXO-4H-CHROMENE-2-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 3-(3,4-DIMETHOXYPHENYL)PROPIONATE: This compound has a similar structure but lacks the chromene core and fluorophenyl group.

    ETHYL 3-(3,4-DIMETHOXYPHENYL)ACETATE: This compound has a similar structure but differs in the ester group and the absence of the chromene core.

    ETHYL 3-(3,4-DIMETHOXYPHENYL)BUTYRATE: This compound has a similar structure but has a longer carbon chain and lacks the chromene core and fluorophenyl group.

The uniqueness of ETHYL 3-(3,4-DIMETHOXYPHENYL)-7-[(4-FLUOROPHENYL)METHOXY]-4-OXO-4H-CHROMENE-2-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C27H23FO7

Molecular Weight

478.5 g/mol

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]-4-oxochromene-2-carboxylate

InChI

InChI=1S/C27H23FO7/c1-4-33-27(30)26-24(17-7-12-21(31-2)23(13-17)32-3)25(29)20-11-10-19(14-22(20)35-26)34-15-16-5-8-18(28)9-6-16/h5-14H,4,15H2,1-3H3

InChI Key

VQWQUGCZWAVKEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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